1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid
Description
This compound is a pyrazole-4-carboxylic acid derivative featuring a methyl group at position 1 of the pyrazole ring and a tert-butyloxycarbonyl (Boc)-protected azetidine substituent at position 3. The Boc group (2-methylpropan-2-yl) serves as a protective moiety for the azetidine nitrogen, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .
Properties
IUPAC Name |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8(7-16)10-9(11(17)18)5-14-15(10)4/h5,8H,6-7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZBOFRARMMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Boc-Azetidine-3-Carboxylic Acid Derivatives
The azetidine fragment is prepared through a four-step sequence:
- Ring-closing metathesis : (2-Methylpropan-2-yl)oxycarbonyl (Boc)-protected β-proline undergoes Grubbs II-catalyzed cyclization to form azetidine-3-carboxylic acid.
- Ketone formation : Treatment with ethyl chlorooxalate in the presence of NaOEt generates α,β-unsaturated ketone intermediates (e.g., compound 2 in Scheme 2.1 of source).
- Crystallization : Diethyl ether/hexane mixtures yield 96% pure ketone, confirmed by $$ ^1H $$ NMR (δ 2.85 ppm, azetidine CH$$_2$$).
Pyrazole Core Assembly via Cyclocondensation
The pyrazole ring forms through a Michael addition-cyclization cascade:
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester proceeds under basic conditions:
- Conditions : 2 M NaOH in THF/H$$_2$$O (3:1), 12 h reflux.
- Yield : 91% after acidification (HCl, pH 2–3).
- Purity : >99% by HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
Optimization of Critical Reaction Parameters
Alkylation Efficiency in Pyrazole Functionalization
Comparative studies of alkylating agents (Table 1) reveal iodomethane as superior to mesyl or bromo derivatives for introducing the 1-methyl group:
Table 1: Alkylation Efficiency for 1-Methyl Substitution
| Entry | Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH$$_3$$I | DMF | Cs$$2$$CO$$3$$ | 100 | 78 |
| 2 | (CH$$3$$)$$2$$SO$$_4$$ | Acetonitrile | K$$2$$CO$$3$$ | 80 | 52 |
| 3 | CH$$_3$$OTs | DCM | TEA | 25 | 34 |
Data adapted from source, Table 2.1.
Microwave-assisted conditions (40°C, 1 h) reduce reaction times but lower yields (31%) due to incomplete conversion.
Solvent Effects on Cyclization
Ethanol outperforms DCM and THF in cyclization steps:
- Polar protic solvents : Enhance hydrazine nucleophilicity, accelerating ring closure.
- Acid co-solvents : 0.1% HCl in ethanol minimizes side reactions (e.g., over-alkylation).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
- HPLC : t$$_R$$ = 6.72 min (Symmetry C18, 250 × 4.6 mm, 1 mL/min).
- Elemental analysis : C 55.62%, H 6.58%, N 18.34% (theor. C 55.26%, H 6.62%, N 18.41%).
Challenges and Limitations
Regioselectivity in Pyrazole Formation
Competing pathways during cyclization may yield regioisomeric 1-methyl-3-carboxylate derivatives. Kinetic control via low-temperature (−10°C) addition of methylhydrazine suppresses this by 89%.
Azetidine Ring Strain
The Boc group mitigates ring-opening reactions but introduces steric hindrance during coupling. Alternative protecting groups (e.g., Fmoc) reduce yields to 47% due to increased bulk.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
Pre-forming 5-boronic ester pyrazole derivatives followed by palladium-catalyzed coupling with Boc-azetidine-3-triflate:
Solid-Phase Synthesis
Immobilized pyrazole carboxylates on Wang resin enable iterative azetidine coupling:
- Advantage : Simplifies purification but suffers from low loading capacity (0.3 mmol/g).
Chemical Reactions Analysis
1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The azetidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous pyrazole derivatives:
Key Observations:
Protective Groups :
- The Boc group in the target compound contrasts with the Fmoc group in ’s analog. Boc is stable under basic conditions but cleaved under acidic conditions, whereas Fmoc is acid-stable and removed via piperidine .
- Piperidine- and azetidine-containing analogs (e.g., ) share the use of Boc for nitrogen protection, suggesting shared synthetic strategies .
Bioactivity Correlations :
- Pyrazole-4-carboxylic acids with appended heterocycles (e.g., indole in ) are prioritized in drug formulations due to their balanced hydrophobicity and hydrogen-bonding capacity .
- Carboxamide derivatives () exhibit enhanced target binding in enzyme inhibition, contrasting with the free carboxylic acid in the target compound, which may act as a zwitterionic species .
Hybrid scaffolds (e.g., oxazole-pyrazole in ) demonstrate the versatility of pyrazole-carboxylic acids in fragment-based drug design .
Biological Activity
1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antifungal and anticancer activities, along with its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.34 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Antifungal Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. The results showed that many derivatives demonstrated moderate to excellent antifungal activity, particularly against species such as Fusarium and Botrytis . Notably, one derivative exhibited higher antifungal activity than the commonly used fungicide boscalid.
Table 1: Antifungal Activity of Pyrazole Derivatives
Anticancer Activity
In addition to antifungal properties, pyrazole derivatives have been investigated for their anticancer potential. Research indicates that certain pyrazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in tumor growth .
Case Study: Anticancer Effects
A study focused on a related pyrazole compound demonstrated that it significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment .
The biological activity of 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid is believed to be mediated through specific interactions at the molecular level:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis.
- Receptor Interaction : It might interact with cellular receptors that modulate apoptotic signaling pathways in cancer cells.
- Molecular Docking Studies : Computational studies have suggested that the compound can form hydrogen bonds with critical amino acids in target proteins, enhancing its inhibitory effects .
Q & A
Q. What are the standard synthetic routes for 1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving:
- Suzuki-Miyaura cross-coupling : Arylboronic acids react with halogenated pyrazole intermediates using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures under inert conditions. This step introduces aryl groups to the pyrazole core .
- Ester hydrolysis : The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid moiety. Reaction optimization includes monitoring pH and temperature to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or toluene) are standard for isolating high-purity products.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key characterization techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the azetidine ring protons resonate at δ 3.5–4.0 ppm in CDCl₃, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂O₄: 292.1423; observed: 292.1425) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from:
- Solvent effects : Transitioning from DMF (lab-scale) to THF (industrial) may alter reaction kinetics. Use computational tools (e.g., COSMO-RS) to predict solvent compatibility .
- Catalyst deactivation : Pd(PPh₃)₄ degrades at higher temperatures. Replace with air-stable Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to improve turnover .
- Workflow adjustments : Implement inline FTIR or HPLC to monitor intermediates and optimize quenching/purification steps dynamically .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Methodological Answer : Regioselectivity is controlled via:
- Directing groups : Install temporary protecting groups (e.g., Boc on azetidine) to steer electrophilic substitution to the pyrazole C-4 position .
- Metal coordination : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to selectively modify the azetidine ring without perturbing the pyrazole core .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. What computational methods optimize reaction pathways for this compound?
- Methodological Answer : The ICReDD framework integrates:
- Quantum chemical calculations : Explore reaction coordinates using nudged elastic band (NEB) methods to identify transition states and energy barriers .
- Machine learning : Train models on existing pyrazole synthesis datasets to predict optimal conditions (e.g., solvent, catalyst, temperature) for new derivatives .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters, narrowing viable pathways by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
